2-Acetoxy-3'-iodobenzophenone

Übersicht

Beschreibung

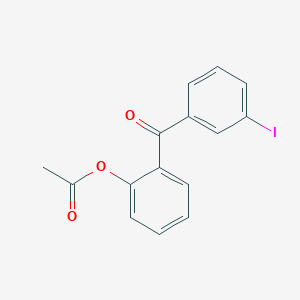

2-Acetoxy-3’-iodobenzophenone is an organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.16. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the second position and an iodine atom at the third position of the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-iodobenzophenone typically involves the acetylation of 3’-iodobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: On an industrial scale, the production of 2-Acetoxy-3’-iodobenzophenone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

Substitution Reactions: The iodine atom in 2-Acetoxy-3’-iodobenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The acetoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Formation of 3’-substituted benzophenone derivatives.

Reduction: Formation of 2-hydroxy-3’-iodobenzophenone.

Oxidation: Formation of 2-carboxy-3’-iodobenzophenone.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role in Chemical Transformations

The acetoxy group present in 2-Acetoxy-3'-iodobenzophenone plays a crucial role in organic synthesis. It serves as a versatile functional group that can be transformed into other functional groups through hydrolysis or substitution reactions. This adaptability is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Applications:

- Prodrug Development: The acetoxy group can enhance the solubility and stability of compounds, making them suitable as prodrugs that release active pharmaceutical ingredients upon metabolic conversion .

- Stereochemical Control: In asymmetric synthesis, the presence of the acetoxy group can influence the stereochemical outcomes, aiding in the production of specific stereoisomers necessary for biological activity .

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis and inhibiting cell proliferation.

Case Study:

- Cytotoxicity Against HepG2 Cells: A study demonstrated that this compound showed an IC50 value of 2.57 µM against HepG2 liver cancer cells, indicating potent anticancer activity . The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent.

Photochemistry

Photodynamic Therapy

The photochemical properties of this compound make it suitable for applications in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancer cells upon activation by light.

Applications:

- Photocytotoxicity: The compound has shown exceptional photocytotoxicity against various cancer cell lines when exposed to specific wavelengths of light, which can be harnessed for therapeutic applications .

Material Science

Nanoparticle Formation

The interactions between this compound and various materials have led to the development of nanoparticles with enhanced properties. These nanoparticles have potential applications in drug delivery systems and bioimaging.

Case Study:

- Polyphenol-Containing Nanoparticles: Research indicates that compounds like this compound can be incorporated into metal-polyphenol networks, resulting in nanoparticles with antioxidant properties suitable for biomedical applications such as drug delivery and disease treatment .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Acetoxy-3’-iodobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further interact with biological macromolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

3’-Iodobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

2-Acetoxybenzophenone:

2-Hydroxy-3’-iodobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group, influencing its solubility and reactivity.

Uniqueness: 2-Acetoxy-3’-iodobenzophenone is unique due to the presence of both the acetoxy and iodine groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.

Biologische Aktivität

2-Acetoxy-3'-iodobenzophenone (CAS No. 890099-25-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 305.19 g/mol

- Chemical Structure : The compound features a benzophenone core with an acetoxy group and an iodine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its structural features. Notably, its derivatives have been studied for potential applications in pharmacology, particularly in the context of antioxidant and anti-inflammatory effects.

Antioxidant Activity

One of the significant biological activities attributed to this compound is its antioxidant potential . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study highlighted the compound's ability to enhance levels of liver glutathione and glutathione-S-transferase, suggesting a mechanism for its antioxidant action . This activity is essential as it contributes to cellular protection against reactive oxygen species (ROS).

The mechanisms through which this compound exerts its biological effects include:

Study on Antioxidant Properties

A comprehensive study assessed the antioxidant properties of various derivatives of benzophenones, including this compound. The findings indicated that compounds with iodine substitutions exhibited enhanced radical scavenging activity compared to their non-iodinated counterparts. This suggests that iodine may play a critical role in modulating the antioxidant capacity of these compounds.

In Vitro and In Vivo Studies

Several in vitro studies have demonstrated the cytoprotective effects of benzophenone derivatives against oxidative stress. For instance, cell cultures treated with this compound showed reduced markers of oxidative damage when exposed to hydrogen peroxide-induced stress. These results indicate a potential therapeutic application in conditions characterized by oxidative stress .

Data Table: Comparative Biological Activities

Eigenschaften

IUPAC Name |

[2-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJCMYOMTKQOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641568 | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-25-9 | |

| Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.